![molecular formula C20H22N4O4 B2415185 Methyl (E)-4-[2-[3-(1,5-dimethylpyrazol-4-yl)phenyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate CAS No. 2411329-70-7](/img/structure/B2415185.png)
Methyl (E)-4-[2-[3-(1,5-dimethylpyrazol-4-yl)phenyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate
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Overview
Description
The compound is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry due to their pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Techniques such as NMR, IR, and mass spectroscopy would be used to characterize the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (E)-4-[2-[3-(1,5-dimethylpyrazol-4-yl)phenyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-13-16(12-22-23(13)2)14-5-4-6-15(11-14)19-20(27)21-9-10-24(19)17(25)7-8-18(26)28-3/h4-8,11-12,19H,9-10H2,1-3H3,(H,21,27)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTPFLTXONGXEU-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=CC=C2)C3C(=O)NCCN3C(=O)C=CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C2=CC(=CC=C2)C3C(=O)NCCN3C(=O)/C=C/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[2-[3-(1,5-dimethylpyrazol-4-yl)phenyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate |
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